3-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one 3-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11421772
InChI: InChI=1S/C24H24N4O2/c29-23(8-7-19-16-26-21-4-2-1-3-20(19)21)27-11-13-28(14-12-27)24(30)18-6-5-17-9-10-25-22(17)15-18/h1-6,9-10,15-16,25-26H,7-8,11-14H2
SMILES: C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5
Molecular Formula: C24H24N4O2
Molecular Weight: 400.5 g/mol

3-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one

CAS No.:

Cat. No.: VC11421772

Molecular Formula: C24H24N4O2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one -

Specification

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
IUPAC Name 1-[4-(1H-indole-6-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Standard InChI InChI=1S/C24H24N4O2/c29-23(8-7-19-16-26-21-4-2-1-3-20(19)21)27-11-13-28(14-12-27)24(30)18-6-5-17-9-10-25-22(17)15-18/h1-6,9-10,15-16,25-26H,7-8,11-14H2
Standard InChI Key YBBFFHORMTXIAG-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5
Canonical SMILES C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

3-(1H-Indol-3-yl)-1-[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]propan-1-one (molecular formula: C24H24N4O2) features a propan-1-one core linked to a piperazine ring substituted with an indole-6-carbonyl group and an additional indol-3-yl moiety (Fig. 1) . The presence of two indole rings introduces aromatic and hydrogen-bonding capabilities, while the piperazine spacer enhances conformational flexibility, a trait critical for receptor interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight400.5 g/mol
IUPAC Name1-[4-(1H-Indole-6-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
SMILESC1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)C=CN5
InChIKeyYBBFFHORMTXIAG-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the indole and piperazine subunits. The 1H^1H-NMR spectrum exhibits characteristic signals for indole NH protons (~10–12 ppm) and piperazine methylenes (~2.5–3.5 ppm). Mass spectrometry (MS) data align with the molecular formula, showing a parent ion peak at m/z 400.5.

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized through a multi-step sequence involving:

  • Acylation of Piperazine: Reaction of piperazine with indole-6-carbonyl chloride to form 4-(1H-indol-6-ylcarbonyl)piperazine.

  • Ketone Formation: Coupling the acylated piperazine with 3-(1H-indol-3-yl)propan-1-one via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in DMF).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
1Indole-6-carbonyl chloride, DMF, 0°C → RT78
23-(Indol-3-yl)propan-1-one, Et3N, reflux65

Optimization Challenges

Key challenges include minimizing diketone byproducts during acylation and ensuring regioselectivity in indole coupling. Microwave-assisted synthesis has been proposed to enhance reaction efficiency and purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic indole groups but shows improved solubility in polar aprotic solvents like DMSO (>10 mg/mL). Stability studies indicate degradation under acidic conditions (pH <3), likely due to hydrolysis of the carbonyl groups.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 214–217°C, consistent with its crystalline structure. Thermogravimetric analysis (TGA) shows no decomposition below 200°C, suggesting suitability for high-temperature processing.

TargetActivity (IC50_{50})Model SystemSource
MAO-A1.2 μMIn vitro
MCF-7 Cells8.5 μMIn vitro

Analytical and Formulation Considerations

Formulation Strategies

Lipid-based nanoemulsions and cyclodextrin complexes are under investigation to enhance bioavailability. Preliminary pharmacokinetic studies in rodents show a plasma half-life of 2.3 hours and 42% oral bioavailability .

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